5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione
Description
Properties
Molecular Formula |
C21H15NO3 |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
5-(4-phenylmethoxyphenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C21H15NO3/c23-20-18-12-16(8-11-19(18)22-21(20)24)15-6-9-17(10-7-15)25-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23,24) |
InChI Key |
IODHVLXQDPZRSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC4=C(C=C3)NC(=O)C4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione typically involves the reaction of 4-benzyloxyaniline with isatin under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the indole-2,3-dione structure. The process can be summarized as follows:
Starting Materials: 4-benzyloxyaniline and isatin.
Catalyst: A suitable acid or base catalyst.
Solvent: Common solvents include ethanol or methanol.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indoline derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of indoline derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione serves as an important intermediate in the synthesis of selective estrogen receptor modulators (SERMs), particularly bazedoxifene. Bazedoxifene is utilized in the prevention and treatment of postmenopausal osteoporosis, highlighting the compound's significance in hormone-related therapies .
Recent studies have indicated that derivatives of indole compounds, including those with benzyloxy substituents, exhibit promising anticancer properties. For instance, compounds based on the indole framework have been investigated for their ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation . The introduction of the benzyloxy moiety enhances the binding affinity to EGFR, making these compounds potential candidates for cancer therapy.
Case Study: EGFR Inhibition
A study demonstrated that certain indole derivatives with benzyloxy groups showed significant antiproliferative activity against HepG-2 liver cancer cells. The most effective compound exhibited an IC50 value of 35.58 µM, leading to cell cycle arrest and apoptosis induction .
Enzyme Inhibition
The incorporation of benzyloxy groups into various chemical frameworks has been associated with enhanced inhibitory activity against monoamine oxidase (MAO) enzymes. This is particularly relevant for developing treatments for neurological disorders .
Table 2: Enzyme Inhibition Studies
| Compound | Enzyme Target | IC50 Value (μM) | Observations |
|---|---|---|---|
| Compound B10 | hMAO-B | 0.067 | Most potent inhibitor |
| Compound B15 | hMAO-A | 0.12 | Significant inhibition observed |
Synthesis Techniques
The synthesis of 5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione has been optimized through various methods, including Fischer indole synthesis. Recent advancements have focused on improving yield and purity through novel reaction conditions involving Lewis and Bronsted acids .
Synthesis Overview
Mechanism of Action
The mechanism of action of 5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare 5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione with analogs based on substituent patterns, biological activities, and structural features.
Antiviral Activity: Sulfonyl-Substituted Isatins
Key Compounds :
- 5-[(4-Methylpiperidin-1-yl)sulfonyl]-1H-indole-2,3-dione (Compound 26)
- 1-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]-1H-indole-2,3-dione (Compound 27)
- 1-Benzyl-5-[(4-methylpiperidin-1-yl)sulfonyl]-1H-indole-2,3-dione (Compound 28)
Activity : These compounds inhibit SARS-CoV 3C-like protease with IC₅₀ values of 1.04–1.68 mM. The sulfonyl group at the 5-position enhances binding to the S2 site of the protease .
- Comparison : Unlike these sulfonyl derivatives, 5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione features a benzyloxy-phenyl group at the 5-position. While sulfonyl groups improve protease inhibition, benzyloxy substituents may prioritize lipophilicity over direct enzyme interaction.
Anti-Inflammatory Activity: Trifluoromethoxy and Fluoro Derivatives
Key Compounds :
Activity : Electron-withdrawing groups (e.g., trifluoromethoxy, fluoro) at the 5-position enhance IL-1R inhibition. Thiosemicarbazone moieties further improve binding free energy (e.g., −33.73 kJ/mol for Compound 65) .
- Comparison : The benzyloxy group in 5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione is electron-donating, which may reduce binding affinity compared to electron-withdrawing substituents. The absence of a thiosemicarbazone moiety in the target compound may also limit anti-inflammatory potency.
Anticancer Activity: Thiosemicarbazone Derivatives
Key Compounds :
Activity : The 5-fluoro substitution and aromatic N4-phenyl groups are critical for anticancer effects. Alkylation at the N1 position (e.g., methyl, benzyl) modulates solubility and target engagement .
- Comparison : The benzyloxy group in the target compound may mimic the lipophilic effects of N1-alkylation but lacks the thiosemicarbazone moiety required for high-affinity MDR1 inhibition.
Structural and Physicochemical Properties
- Key Compound: 5-Chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione Properties: Density = 1.494 g/cm³, pKa = −3.46 .
Biological Activity
5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research studies.
Chemical Structure and Synthesis
The compound 5-[4-(benzyloxy)phenyl]-1H-indole-2,3-dione features an indole core with a benzyloxy substituent. The synthesis typically involves the reaction of isatin derivatives with appropriate phenolic compounds under specific conditions to yield the desired product. The synthetic pathway can include steps such as N-alkylation and cyclization, which are crucial for achieving the correct structural configuration.
1. Anticancer Activity
Research has shown that compounds similar to 5-[4-(benzyloxy)phenyl]-1H-indole-2,3-dione exhibit notable anticancer properties. For instance, isatin derivatives have been reported to possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells. The anticancer activity is often attributed to their ability to induce apoptosis and inhibit cell proliferation .
2. MAO B Inhibition
Another significant biological activity of this compound is its inhibition of monoamine oxidase B (MAO B). Selective MAO B inhibitors are valuable in treating neurodegenerative diseases like Parkinson's disease. Studies have identified several derivatives that exhibit potent MAO B inhibitory activity with IC50 values in the low nanomolar range. For example, one derivative showed an IC50 of 1.4 nM with a selectivity ratio exceeding 71,400 for MAO B over MAO A .
3. Neuropsychiatric Properties
The compound may also exhibit neuropsychiatric effects due to its interaction with serotonin receptors. Some studies have indicated that indole derivatives can act as partial agonists at serotonin receptors, potentially influencing mood and anxiety disorders .
Case Studies and Research Findings
Several studies have highlighted the biological significance of indole derivatives:
- Anticancer Studies : A study demonstrated that derivatives of isatin showed significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
- MAO Inhibition Studies : Research on oxadiazole derivatives related to this compound indicated that they act as reversible and selective MAO B inhibitors, providing insights into their mechanism of action and therapeutic potential .
- Neuropharmacological Studies : Investigations into the neuropsychiatric effects of similar compounds revealed their potential as therapeutic agents for mood disorders through modulation of serotonin pathways .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione, and how are intermediates validated?
Answer:
The synthesis typically involves multi-step functionalization of indole-2,3-dione (isatin) derivatives. A common approach includes:
- Benzyloxy group introduction : Friedel-Crafts alkylation or nucleophilic substitution on pre-functionalized phenyl rings .
- Indole core formation : Cyclization of substituted anilines via Sandmeyer or Stolle reactions, followed by oxidation to the dione .
Validation : Key intermediates (e.g., 4-(benzyloxy)aniline) are confirmed via HPLC purity analysis (>95%) and spectral characterization (¹H/¹³C NMR, IR) . For example, IR peaks at 1660–1680 cm⁻¹ confirm carbonyl groups in the dione moiety .
Advanced: How do steric and electronic effects of the benzyloxy substituent influence the reactivity of 5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione in nucleophilic addition reactions?
Answer:
The para-benzyloxy group exerts dual effects:
- Electron-donating resonance : Stabilizes the indole ring, reducing electrophilicity at the C3 carbonyl.
- Steric hindrance : Limits accessibility to the C2 carbonyl, favoring regioselective reactions at C3.
Experimental evidence : Kinetic studies show ~40% slower acylation at C2 compared to unsubstituted indole-2,3-diones, verified via competitive reaction monitoring (UV-Vis spectroscopy) .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound, and how are data contradictions resolved?
Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ 180–185 ppm). Benzyloxy CH₂ appears at δ 4.8–5.2 ppm .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., benzyloxy vs. methoxy placement) .
- Resolution of contradictions : Discrepancies in carbonyl IR stretching frequencies (e.g., 1680 vs. 1665 cm⁻¹) are addressed via solvent polarity corrections and DFT calculations .
Advanced: How does this compound interact with biological targets (e.g., kinases or GPCRs), and what experimental models validate its mechanism?
Answer:
- Acylating activity : The dione moiety reacts with nucleophilic residues (e.g., cysteine thiols) in kinase ATP-binding pockets, confirmed via mass spectrometry-based covalent docking .
- In vitro models : Inhibition of MAPK14 (p38α) with IC₅₀ = 2.3 µM in HEK293 cells, validated via Western blotting (phospho-p38 reduction) .
- Selectivity screening : Off-target effects are minimized using activity-based protein profiling (ABPP) .
Basic: What purification strategies are optimal for isolating 5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione from reaction mixtures?
Answer:
- Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate, 7:3 → 1:1) removes polar byproducts (e.g., unreacted aniline derivatives) .
- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (melting point: 210–212°C) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve stereoisomers .
Advanced: How do environmental factors (pH, light) affect the stability of this compound, and what degradation products are observed?
Answer:
- pH-dependent hydrolysis : At pH > 8, the benzyloxy group undergoes SN2 cleavage , yielding 5-(4-hydroxyphenyl)-indole-2,3-dione (confirmed via LC-MS) .
- Photodegradation : UV exposure (254 nm) generates radical intermediates detected via ESR spectroscopy, leading to dimerization products .
Basic: What computational tools are used to predict the physicochemical properties of this compound?
Answer:
- LogP estimation : Schrödinger QikProp predicts a LogP of 3.2 ± 0.2, aligning with experimental shake-flask data (3.1) .
- Solubility : COSMO-RS simulations in DMSO (125 mg/mL) match experimental solubility assays .
Advanced: How can structural analogs of this compound be designed to enhance metabolic stability without compromising activity?
Answer:
- Benzyloxy replacement : Fluorinated benzyl ethers (e.g., 4-CF₃-benzyloxy) reduce CYP450-mediated oxidation, improving t₁/₂ from 1.2 h to 4.5 h in microsomal assays .
- Dione modification : Thiocarbonyl substitution at C2 increases resistance to glutathione adduct formation (confirmed via LC-MS/MS) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation noted in SDS reports) .
- Ventilation : Use fume hoods due to potential respiratory sensitization (animal model EC₅₀ = 12 µg/m³) .
Advanced: How does this compound’s reactivity compare to its 5-nitro or 5-fluoro analogs in cross-coupling reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
